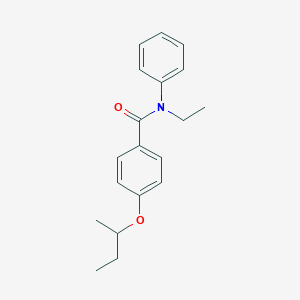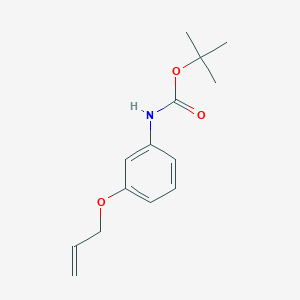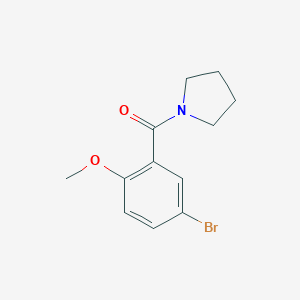![molecular formula C19H22N2O3 B250475 N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide, also known as BML-210, is a compound that has gained attention in the scientific community for its potential therapeutic applications.
Mechanism of Action
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition by this compound can lead to DNA damage and cell death in cancer cells. In inflammation research, PARP inhibition by this compound reduces the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative disorder research, PARP inhibition by this compound reduces oxidative stress and improves mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various disease models. In cancer research, this compound induces apoptosis and inhibits cell cycle progression in cancer cells. In inflammation research, this compound reduces the production of pro-inflammatory cytokines and inhibits NF-κB activation. In neurodegenerative disorder research, this compound protects neurons from oxidative stress and improves cognitive function.
Advantages and Limitations for Lab Experiments
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has several advantages for lab experiments, including its ability to inhibit PARP and its potential therapeutic applications in various diseases. However, this compound also has limitations, including its potential toxicity and limited availability.
Future Directions
For N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide research include the development of more potent and selective PARP inhibitors, the investigation of this compound in combination with other therapies, and the exploration of this compound in other disease models. Additionally, further research is needed to understand the potential toxicity of this compound and its effects on normal cells.
Synthesis Methods
The synthesis of N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. The resulting product is then reacted with sec-butylamine to form N-(sec-butyl)-4-methoxybenzamide. Finally, this compound undergoes a reaction with 3-nitrobenzoyl chloride to form this compound.
Scientific Research Applications
N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
N-butan-2-yl-3-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-4-13(2)20-19(23)15-6-5-7-16(12-15)21-18(22)14-8-10-17(24-3)11-9-14/h5-13H,4H2,1-3H3,(H,20,23)(H,21,22) |
InChI Key |
LMUZVKFCMZMQHX-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B250396.png)

![Tert-butyl {4-[(2-methylprop-2-en-1-yl)oxy]phenyl}carbamate](/img/structure/B250398.png)
![N-(2-hydroxyphenyl)-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B250399.png)
![N-[2-(3-phenylpropoxy)phenyl]-2-furamide](/img/structure/B250400.png)
![ethyl 7-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B250402.png)
![4-ethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B250403.png)
![N-[2-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B250405.png)


![N-[2-(benzyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B250412.png)
![4-Ethyl-5-methyl-2-[(propanoylcarbamothioyl)amino]thiophene-3-carboxamide](/img/structure/B250416.png)
